molecular formula C12H13NO B13702805 3-Allyl-7-methoxy-1H-indole

3-Allyl-7-methoxy-1H-indole

Cat. No.: B13702805
M. Wt: 187.24 g/mol
InChI Key: OVKFLPFQMFNDPM-UHFFFAOYSA-N
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Description

3-Allyl-7-methoxy-1H-indole: is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are often considered a “privileged scaffold” in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-7-methoxy-1H-indole can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed reactions. One common approach involves the use of aryl hydrazines and ketones in a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Larock indole synthesis and Buchwald–Hartwig amination/C–H activation reactions are examples of methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

Chemistry: 3-Allyl-7-methoxy-1H-indole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: Indole derivatives, including this compound, have shown potential in biological applications such as antimicrobial and anticancer activities. They are investigated for their ability to interact with various biological targets .

Medicine: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Allyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, influencing gene expression and cellular responses . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 3-Allyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methoxy-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-5-9-8-13-12-10(9)6-4-7-11(12)14-2/h3-4,6-8,13H,1,5H2,2H3

InChI Key

OVKFLPFQMFNDPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C2CC=C

Origin of Product

United States

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